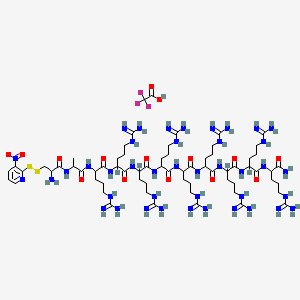
Ethyl 4,6-difluoro-3-methyl-1-benzofuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4,6-difluoro-3-methyl-1-benzofuran-2-carboxylate is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,6-difluoro-3-methyl-1-benzofuran-2-carboxylate typically involves multiple steps:
-
Formation of the Benzofuran Core: : The initial step often involves the cyclization of appropriate precursors to form the benzofuran ring. This can be achieved through methods such as the Pechmann condensation, where phenols react with β-keto esters in the presence of acid catalysts.
-
Introduction of Fluorine Atoms: : The difluoro substituents can be introduced via electrophilic fluorination reactions. Reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) are commonly used under controlled conditions to achieve selective fluorination.
-
Esterification: : The carboxylate group is typically introduced through esterification reactions. This involves reacting the carboxylic acid derivative of the benzofuran with ethanol in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
-
Methylation: : The methyl group can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group, forming carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.
-
Reduction: : Reduction reactions can target the ester group, converting it to an alcohol. Lithium aluminum hydride (LiAlH4) is a typical reducing agent used for this purpose.
-
Substitution: : The difluoro groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms. This can be achieved under mild conditions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Carboxylic acids, Aldehydes
Reduction: Alcohols
Substitution: Amino derivatives, Thiol derivatives
Wissenschaftliche Forschungsanwendungen
Ethyl 4,6-difluoro-3-methyl-1-benzofuran-2-carboxylate has several applications in scientific research:
-
Medicinal Chemistry: : The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for enzymes or receptors involved in diseases.
-
Materials Science: : Its properties can be exploited in the development of organic semiconductors or as a building block for more complex materials with specific electronic properties.
-
Biological Studies: : The compound can be used as a probe to study biological pathways, particularly those involving fluorinated organic molecules.
-
Industrial Applications: : It can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, or specialty chemicals.
Wirkmechanismus
The mechanism by which Ethyl 4,6-difluoro-3-methyl-1-benzofuran-2-carboxylate exerts its effects depends on its application:
-
Enzyme Inhibition: : The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity. This is often mediated through interactions with key amino acid residues in the enzyme’s active site.
-
Receptor Binding: : In medicinal applications, it may interact with specific receptors, modulating their activity and influencing cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4,6-difluoro-3-methyl-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives:
Ethyl 4,7-difluoro-1-benzofuran-2-carboxylate: Similar structure but different fluorine substitution pattern, leading to different chemical and biological properties.
Ethyl benzofuran-3-carboxylate: Lacks fluorine and methyl groups, resulting in different reactivity and applications.
Eigenschaften
Molekularformel |
C12H10F2O3 |
|---|---|
Molekulargewicht |
240.20 g/mol |
IUPAC-Name |
ethyl 4,6-difluoro-3-methyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C12H10F2O3/c1-3-16-12(15)11-6(2)10-8(14)4-7(13)5-9(10)17-11/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
LALNOPZIBCDCSK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C2=C(O1)C=C(C=C2F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















